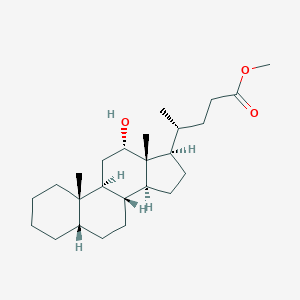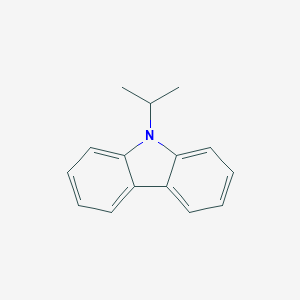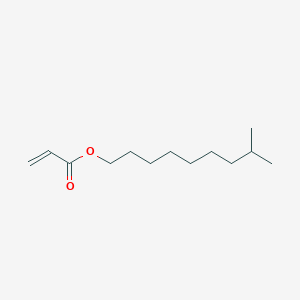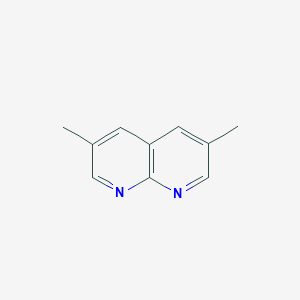
3,6-Dimethyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound with the chemical formula C12H11N. It is a yellow crystalline powder with a melting point of 114-116°C. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1,8-naphthyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,6-Dimethyl-1,8-naphthyridine are complex and varied. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining normal tissue homeostasis. It has also been shown to have anti-inflammatory effects, which may be beneficial for treating various inflammatory diseases. In addition, this compound has been shown to have antimicrobial and antifungal properties, which may make it useful for treating infections caused by these organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,6-Dimethyl-1,8-naphthyridine in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has a wide range of potential applications in various fields of scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 3,6-Dimethyl-1,8-naphthyridine. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which may have potential as anticancer agents. Another area of interest is the development of fluorescent probes for detecting metal ions in biological systems, which may have applications in the field of bioimaging. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3,6-Dimethyl-1,8-naphthyridine involves the reaction of 3,6-dimethylnicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine in the presence of a base, such as triethylamine, to yield 3,6-Dimethyl-1,8-naphthyridine. The yield of this reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. In addition, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
1199-13-9 |
|---|---|
Produktname |
3,6-Dimethyl-1,8-naphthyridine |
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
3,6-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-3-9-4-8(2)6-12-10(9)11-5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
MHFULTGMHKWZEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C1)N=CC(=C2)C |
Kanonische SMILES |
CC1=CC2=C(N=C1)N=CC(=C2)C |
Synonyme |
3,6-Dimethyl-1,8-naphthyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



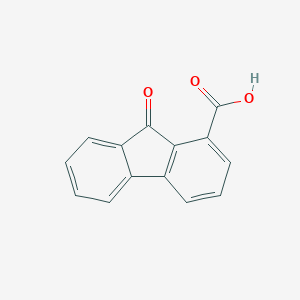
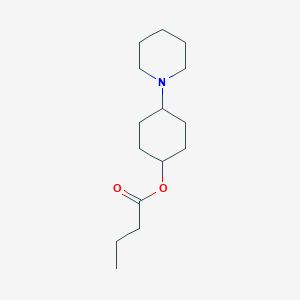
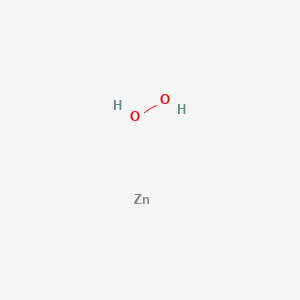
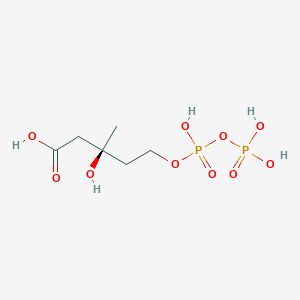
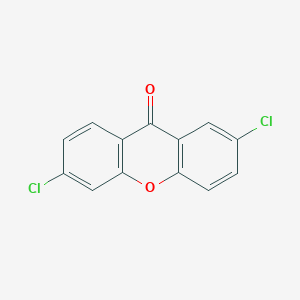
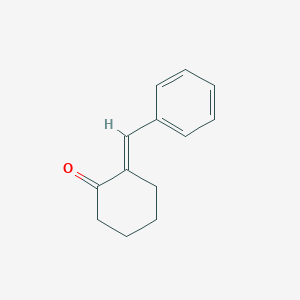
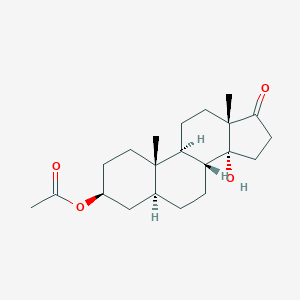
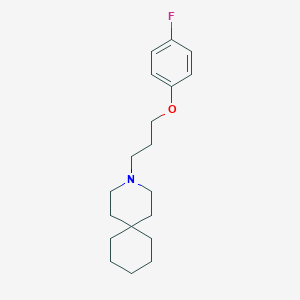
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)
